Cas no 119483-45-3 ((S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride)

(S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride is a chiral compound with potent biological activity. It features a highly reactive amino group and a sterically hindered alkyl chain, making it ideal for various synthetic applications, including pharmaceuticals and agrochemicals. The compound's high purity and structural integrity ensure reliable outcomes in chemical transformations.
(S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride structure
119483-45-3 structure
Product Name:(S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride
CAS No:119483-45-3
MF:C10H22ClNO2
MW:223.74018239975
MDL:MFCD00038904
CID:2503112
PubChem ID:56776989
Update Time:2025-06-24

(S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride
    • H-Tle-OtBu.HCl
    • H-TLE-OTBU HCL
    • H-(TBU)GLY-OTBU HCL
    • L-ALPHA-T-BUTYL-GLY-OTBU HCL
    • T-LEUCINE T-BUTYL ESTER HYDROCHLORIDE
    • L-T-LEUCINE T-BUTYL ESTER HYDROCHLORIDE
    • T-BUTYLGLYCINE T-BUTYL ESTER HYDROCHLORIDE
    • L-T-BUTYLGLYCINE T-BUTYL ESTER HYDROCHLORIDE
    • L-ALPHA-T-BUTYLGLYCINE-T-BUTYL ESTER HYDROCHLORIDE
    • L-tert-Leucine 1,1-dimethylethyl ester hydrochloride
    • 31556-74-8
    • 119483-45-3
    • L-Valine, 3-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
    • (5)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
    • (s)-tert-butyl2-amino-3,3-dimethylbutanoatehydrochloride
    • DS-12419
    • EN300-6499747
    • H-Tle-OtBu hydrochloride
    • L-tert-leucine tert-butyl ester hydrochloride
    • CS-0134486
    • tert-butyl(2S)-2-amino-3,3-dimethylbutanoate hydrochloride
    • L-tert-leucine-t-butyl ester hydrochloride salt
    • 31556-74-8n
    • DB-146169
    • tert-butyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride
    • D70927
    • AKOS027340089
    • MFCD00038904
    • OOJKHARXMDMOCG-OGFXRTJISA-N
    • L-alpha-tert-Butylglycine-tert-butyl ester hydrochloride
    • tert-Butyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride
    • SCHEMBL627921
    • tert-butyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride
    • J-018463
    • 840-324-7
    • MDL: MFCD00038904
    • Inchi: 1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m1./s1
    • InChI Key: OOJKHARXMDMOCG-OGFXRTJISA-N
    • SMILES: Cl.O(C([C@H](C(C)(C)C)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 223.1339066g/mol
  • Monoisotopic Mass: 223.1339066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 186
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

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Additional information on (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride

(S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS No. 119483-45-3): An Overview

(S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS No. 119483-45-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound is a chiral amine derivative, characterized by its tert-butyl ester group and a hydrochloride salt form, which imparts stability and solubility characteristics that are highly desirable in drug development.

The chirality of (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride is a critical feature that influences its biological activity and pharmacological profile. Chiral compounds can exhibit distinct enantiomeric properties, with one enantiomer often being more active or having fewer side effects than the other. In the case of this compound, the (S) configuration has been shown to possess enhanced bioavailability and reduced toxicity compared to its (R) counterpart, making it a valuable candidate for further investigation in therapeutic applications.

Recent studies have highlighted the potential of (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its efficacy as a prodrug for the delivery of amino acids to specific tissues. The tert-butyl ester group can be selectively cleaved by enzymes in target tissues, releasing the active amino acid moiety. This approach has shown promise in improving the therapeutic index of amino acid-based drugs, particularly in conditions such as metabolic disorders and certain types of cancer.

In addition to its prodrug potential, (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride has also been explored for its neuroprotective properties. Studies conducted at the University of California have indicated that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. These findings suggest that it may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The hydrochloride salt form of this compound further enhances its stability and solubility, making it suitable for various pharmaceutical formulations. The salt form ensures better dissolution in aqueous environments, which is crucial for both oral and injectable drug delivery systems. This property is particularly important in clinical settings where rapid absorption and consistent bioavailability are required.

In terms of synthesis, (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride can be prepared through several well-established methods. One common approach involves the asymmetric synthesis of the amino acid derivative followed by esterification with tert-butanol and subsequent conversion to the hydrochloride salt. Recent advancements in catalytic asymmetric synthesis have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

The safety profile of (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride has been extensively evaluated through preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further clinical development.

In conclusion, (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride (CAS No. 119483-45-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including chirality and salt form, contribute to its favorable pharmacological properties. Ongoing research continues to uncover new therapeutic uses for this compound, positioning it as a valuable asset in the development of novel treatments for various diseases.

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